Basic Blue 99, chemically known as 3-[(4-amino-6-bromo-5,8-dihydro-1-hydroxy-8-imino-5-oxo-2-naphthyl)amino]-N,N,N-trimethylanilinium chloride, is a direct, non-oxidative dye primarily used in hair coloring products. It is classified under the International Cosmetic Ingredient Dictionary with the CAS number 68123-13-7. The compound is typically composed of approximately 60% to 63% dye content, along with sugar (about 25.7%), inorganic salts (around 11.8%), and water . Basic Blue 99 is characterized by its vibrant blue hue and is commonly employed in temporary and semi-permanent hair dyes due to its ability to adhere to hair fibers without
The synthesis of Basic Blue 99 typically involves the reaction of specific aromatic amines with brominated compounds under controlled conditions. While detailed synthetic pathways are often proprietary or not widely published, the general approach includes:
The synthesis process may vary based on the desired purity and specific isomeric composition .
Basic Blue 99 is predominantly used in:
Interaction studies involving Basic Blue 99 have focused on its compatibility with various cosmetic formulations. It has been shown to have low reactivity with other components typically found in hair care products, making it suitable for use alongside conditioning agents and other additives without adverse effects. The dye's low dermal absorption further supports its safety profile when applied topically .
Basic Blue 99 shares similarities with several other synthetic dyes used in cosmetic applications. Below is a comparison highlighting its uniqueness:
| Compound Name | Chemical Structure | Unique Features |
|---|---|---|
| Basic Red 56 | Cationic azo dye | Primarily used for red shades; different chromophore structure |
| Acid Blue 62 | Anionic dye | Water-soluble; used mainly for textile applications |
| Direct Black 38 | Direct dye | Used for darker shades; differs significantly in structure |
| Basic Yellow 87 | Cationic dye | Primarily used for yellow shades; different color characteristics |
Basic Blue 99 stands out due to its specific application as a direct hair dye, its unique brominated structure, and its relatively low mutagenic potential compared to some other synthetic dyes .
Basic Blue 99 represents a complex naphthoquinoneimine dye system characterized by significant structural heterogeneity and isomeric variation [1]. The compound exhibits the International Union of Pure and Applied Chemistry name 3-[(4-amino-6-bromo-5,8-dihydro-1-hydroxy-8-imino-5-oxo-2-naphthalenyl)amino]-N,N,N-trimethylbenzenaminium chloride, with the molecular formula C19H20BrN4O2·Cl [1]. The molecular weight of Basic Blue 99 is 451.8 grams per mole as the chloride salt and 416.3 grams per mole as the cation form [1].
The structural composition of Basic Blue 99 reveals a mixture of multiple defined components rather than a single pure compound [1]. High Performance Liquid Chromatography analysis demonstrates that Basic Blue 99 consists of four primary structural variants, each contributing to the overall dye properties [1]. Component 1, representing the main constituent, contains 3-[(Bromo-8-amino-5-hydroxy-4-imino-1-oxo-1,4-dihydronaphthalenyl)amino]-N,N,N-trimethylbenzeneaminium chloride and exists as three distinct isomers [1]. Component 2 features a 3-[(Bromo-8-amino-5-hydroxy-1,4-dioxo-1,4-dihydronaphthalenyl)amino]-N,N,N-trimethylbenzeneaminium chloride structure, also manifesting as three isomeric forms [1].
The isomeric variation extends to Component 3, which incorporates dibromo substitution in the structure 3-[(Dibromo-8-amino-5-hydroxy-4-imino-1-oxo-1,4-dihydronaphthalenyl)amino]-N,N,N-trimethylbenzeneaminium chloride, presenting three isomers [1]. Component 4 demonstrates the highest isomeric diversity with six distinct forms of 3-[(Bromo-5,8-dihydroxy-1,4-dioxo-1,4-dihydronaphthalenyl)amino]-N,N,N-trimethylbenzeneaminium chloride [1]. This structural complexity results in Basic Blue 99 being characterized as a mixture of 23 to 32 substances of varying concentrations, as demonstrated by analytical studies of different batches [1] [14].
Table 1: Structural Composition and Physical Properties of Basic Blue 99
| Property | Value |
|---|---|
| International Union of Pure and Applied Chemistry Name | 3-[(4-amino-6-bromo-5,8-dihydro-1-hydroxy-8-imino-5-oxo-2-naphthalenyl)amino]-N,N,N-trimethylbenzenaminium chloride |
| Molecular Formula | C19H20BrN4O2·Cl |
| Molecular Weight (as chloride) | 451.8 g/mol |
| Molecular Weight (as cation) | 416.3 g/mol |
| Chemical Abstracts Service Number | 68123-13-7 |
| European Community Number | 268-544-3 |
| Appearance | Blue-black fine powder |
| Solubility in Water (room temperature) | 10-100 g/L |
| Solubility in Ethanol (room temperature) | 1-10 g/L |
| Solubility in Dimethyl Sulfoxide (room temperature) | 1-10 g/L |
| Melting Point | >200°C (thermal decomposition) |
| Log P (partition coefficient) | 1.88 (calculated) |
| Ultraviolet-Visible Absorption Maxima | 268 nm, 577 nm, 619 nm |
The compositional variability of Basic Blue 99 presents significant challenges for standardization and quality control [1]. Batch-to-batch analysis reveals substantial variation in the main component concentration, ranging from 36 percent to 67.8 percent across different production lots [1]. This variability reflects the complex synthetic processes involved in Basic Blue 99 production and the inherent difficulty in controlling the formation of specific isomeric forms [14].
Table 2: Isomeric Variation Analysis of Basic Blue 99 Components
| Component | Structure | Number of Isomers | Role |
|---|---|---|---|
| Component 1 | 3-[(Bromo-8-amino-5-hydroxy-4-imino-1-oxo-1,4-dihydronaphthalenyl)amino]-N,N,N-trimethylbenzeneaminium chloride | 3 | Main component |
| Component 2 | 3-[(Bromo-8-amino-5-hydroxy-1,4-dioxo-1,4-dihydronaphthalenyl)amino]-N,N,N-trimethylbenzeneaminium chloride | 3 | Secondary component |
| Component 3 | 3-[(Dibromo-8-amino-5-hydroxy-4-imino-1-oxo-1,4-dihydronaphthalenyl)amino]-N,N,N-trimethylbenzeneaminium chloride | 3 | Dibrominated variant |
| Component 4 | 3-[(Bromo-5,8-dihydroxy-1,4-dioxo-1,4-dihydronaphthalenyl)amino]-N,N,N-trimethylbenzeneaminium chloride | 6 | Dihydroxy variant |
The isomeric composition differences significantly impact the physicochemical properties and biological activity of Basic Blue 99 [1]. Studies indicate that the position of bromo substituents affects the electron distribution within the naphthoquinoneimine system, consequently influencing color intensity and binding characteristics [12]. The presence of multiple isomeric forms also affects the overall solubility profile and interaction mechanisms with different substrate materials [16].
Table 3: Composition Variability Across Different Batches
| Batch Identification | Main Component Percent | Total Components Detected | Purity Assessment |
|---|---|---|---|
| RS2798801 | 36.0 | 23 | Variable composition |
| 74/75 | 49.0 | 32 | Variable composition |
| 125 | 48.2 | Not specified | Lower purity |
| 140 | 57.3 | Not specified | Moderate purity |
| 107664 | 67.8 | Not specified | Higher purity |
The characterization of Basic Blue 99 components requires sophisticated analytical methodologies capable of resolving complex mixtures and identifying individual isomeric forms [1]. High Performance Liquid Chromatography represents the primary quantitative technique for analyzing major components with peak areas greater than or equal to five percent [1]. This methodology provides essential information regarding component distribution and relative concentrations within different batches [14].
Liquid Chromatography-Mass Spectrometry serves as the principal method for structural identification of individual components within the Basic Blue 99 matrix [1]. However, the characterization based on Liquid Chromatography-Mass Spectrometry analysis, utilizing Ultraviolet-Visible spectra and molecular ion detection, has been criticized as providing poor chemical characterization for such complex mixtures [1]. The technique struggles to provide definitive structural assignments for all components due to the presence of multiple isomers with similar mass spectra [14].
Nuclear Magnetic Resonance spectroscopy, specifically proton Nuclear Magnetic Resonance, confirms the structure of the main isomer component [1]. The technique identifies Basic Blue 99 as a sum of three isomers with 3-[(4-amino-6-bromo-5,8-dihydro-1-hydroxy-8-imino-5-oxo-2-naphtyl)amino]-N,N,N trimethylanilinium chloride as the predominant form [14]. However, Nuclear Magnetic Resonance analysis remains limited to major components due to sensitivity constraints and spectral complexity arising from isomeric mixtures [1].
Infrared spectroscopy provides functional group identification and serves as a batch verification method [14]. The technique confirms the presence of characteristic absorption bands corresponding to amino, imino, and carbonyl functional groups within the naphthoquinoneimine framework [6]. Identity verification for each batch employs both Ultraviolet-Visible and Infrared spectroscopy to ensure consistency across production lots [14].
Ultraviolet-Visible spectroscopy determines absorption maxima and provides identity confirmation for Basic Blue 99 [1]. The characteristic absorption peaks at 268 nanometers, 577 nanometers, and 619 nanometers serve as fingerprint identifiers for the compound [6]. This technique offers excellent capability for overall dye content assessment and color property evaluation [6].
High Performance Liquid Chromatography with Diode Array Detection enables stability analysis and homogeneity assessment [1]. Studies demonstrate that Basic Blue 99 samples maintain stability for three days at four degrees Celsius, with recovery rates of 99.6 percent under controlled storage conditions [1]. This methodology provides crucial information for quality control and storage requirement determination [14].
Table 4: Component Characterization Methodologies
| Method | Application | Detection Limit | Key Information |
|---|---|---|---|
| High Performance Liquid Chromatography | Quantitative analysis of major components | ≥5% peak area | Peak area percentage |
| Liquid Chromatography-Mass Spectrometry | Structural identification | Molecular ion detection | Molecular ions and Ultraviolet-Visible spectra |
| Proton Nuclear Magnetic Resonance | Main isomer confirmation | Major components only | Chemical shift patterns |
| Infrared Spectroscopy | Functional group identification | General functional groups | Characteristic absorption bands |
| Ultraviolet-Visible Spectroscopy | Absorption maxima determination | All absorbing species | Lambda maximum values |
| High Performance Liquid Chromatography with Diode Array Detection | Stability assessment | 0.05 mg/mL | Recovery percentage |
The limitations of current characterization methodologies highlight the need for advanced analytical approaches [1]. High Performance Liquid Chromatography cannot distinguish all isomers due to similar retention times, while Liquid Chromatography-Mass Spectrometry produces complex spectra that are difficult to interpret for mixture analysis [1]. Nuclear Magnetic Resonance spectroscopy shows poor sensitivity for minor components, and Infrared spectroscopy provides non-specific information for individual components [14].
Table 5: Component Characterization Method Effectiveness Assessment
| Method | Effectiveness Rating | Best Application | Limitations |
|---|---|---|---|
| High Performance Liquid Chromatography with Ultraviolet detection | High for quantification | Component quantification and purity assessment | Cannot distinguish all isomers |
| Liquid Chromatography-Mass Spectrometry analysis | Moderate for identification | Molecular weight confirmation and fragmentation | Complex spectra for mixtures |
| Nuclear Magnetic Resonance spectroscopy | Limited for mixtures | Main component structure confirmation | Poor sensitivity for minor components |
| Infrared spectroscopy | Good for functional groups | Functional group identification | Non-specific for individual components |
| Ultraviolet-Visible spectroscopy | Excellent for purity | Overall dye content and color properties | Cannot identify specific structures |
| Elemental analysis | Limited applicability | Elemental composition verification | Does not provide structural information |
The structure-function relationships within Basic Blue 99 demonstrate how specific molecular features contribute to the compound's dyeing properties and substrate interactions [1] [7]. The naphthoquinoneimine core serves as the primary chromophore responsible for color generation and light absorption characteristics [7]. This aromatic system creates the distinctive blue coloration through extended conjugation and electron delocalization throughout the molecular framework [12].
Bromo substituents within the Basic Blue 99 structure function as electron-withdrawing groups that enhance color intensity and stability [1]. The presence of single or multiple bromo atoms affects the electron density distribution within the naphthoquinoneimine system, consequently influencing the wavelength of maximum absorption and overall color depth [5]. The positional isomerism of bromo substituents creates variations in electronic properties among different components [1].
The amino groups present in Basic Blue 99 facilitate hydrogen bonding interactions with substrate materials [1]. These functional groups serve as both hydrogen bond donors and acceptors, enabling enhanced binding affinity to various substrates through specific molecular recognition mechanisms [18]. The amino groups also contribute to the overall basicity of the compound and influence its interaction with anionic sites on substrate surfaces [23].
The trimethylammonium group provides the cationic charge essential for electrostatic binding interactions [1]. This positively charged moiety creates strong electrostatic attractions with negatively charged sites on substrate materials, particularly proteins and cellulose fibers [16]. The quaternary ammonium structure ensures permanent positive charge regardless of solution conditions, maintaining consistent binding characteristics across different environments [15].
Hydroxyl groups within the Basic Blue 99 structure enhance water solubility and provide additional hydrogen bonding capabilities [1]. These functional groups facilitate dissolution in polar solvents and enable stronger interactions with hydrophilic substrate materials [18]. The hydroxyl groups also participate in intramolecular hydrogen bonding that can influence the overall molecular conformation and binding geometry [21].
Oxo groups function as electron acceptors within the conjugated system and contribute to dipole-dipole interactions with substrate molecules [1]. These carbonyl functionalities extend the chromophore system and participate in resonance structures that stabilize the overall molecular framework [12]. The oxo groups also serve as hydrogen bond acceptors in interactions with substrate materials containing donor groups [23].
Table 6: Structure-Function Relationship Models of Basic Blue 99
| Structural Feature | Function | Effect on Properties | Substrate Interaction |
|---|---|---|---|
| Naphthoquinoneimine core | Chromophore and color generation | Blue coloration and light absorption | π-π stacking with aromatic residues |
| Bromo substituent(s) | Electron-withdrawing effect and color intensity | Enhanced color depth and stability | Halogen bonding interactions |
| Amino groups | Hydrogen bonding and substrate interaction | Increased binding affinity to substrates | Hydrogen bond donor/acceptor |
| Trimethylammonium group | Cationic charge and electrostatic binding | Strong electrostatic interactions with anionic sites | Ionic interactions with negative charges |
| Hydroxyl groups | Hydrogen bonding capability | Enhanced water solubility and binding | Hydrogen bonding with polar groups |
| Oxo groups | Electron acceptor properties | Conjugation and extended chromophore system | Dipole-dipole interactions |
The relationship between molecular structure and dyeing performance demonstrates how different structural components work synergistically to achieve effective substrate binding [7]. The combination of electrostatic interactions from the trimethylammonium group with hydrogen bonding from amino and hydroxyl groups creates multiple binding sites that enhance overall affinity [18]. This multi-point attachment mechanism contributes to the permanence and wash-fastness characteristics observed in Basic Blue 99 applications [15].
Isomeric variations within Basic Blue 99 components result in different structure-function profiles [1]. Components with varying bromo substitution patterns exhibit different electronic properties and consequently different color characteristics and binding affinities [12]. The dibrominated variants typically show enhanced color intensity due to increased electron withdrawal, while dihydroxy variants demonstrate improved water solubility and hydrogen bonding capacity [1].
Basic Blue 99 exhibits diverse molecular interaction mechanisms with different substrate types, reflecting the compound's versatile binding capabilities [15] [16]. The primary interaction with keratin proteins in hair involves electrostatic attraction between the cationic dye molecules and negatively charged amino acid residues [15]. This mechanism results in strong, permanent binding that provides long-lasting hair coloration through multiple ionic interaction points along the protein chains [16].
The interaction with cellulose fibers operates through hydrogen bonding mechanisms between the amino and hydroxyl groups of Basic Blue 99 and the hydroxyl groups present on cellulose molecules [16]. These hydrogen bonds create moderate-strength, reversible interactions suitable for temporary textile dyeing applications [22]. The binding strength can be modulated by solution conditions such as hydrogen ion concentration and ionic strength [23].
Anionic surfaces interact with Basic Blue 99 through strong ionic interactions facilitated by the trimethylammonium group [23]. The electrostatic attraction between the positively charged dye and negatively charged substrate surfaces results in efficient surface adsorption and binding [21]. This mechanism proves particularly effective for adsorption onto materials such as clays, activated carbons, and other anionic adsorbents [23].
Polar solvents interact with Basic Blue 99 through solvation mechanisms involving dipole-dipole interactions and hydrogen bonding with solvent molecules [1]. The dissolution behavior varies significantly with solvent polarity, with water providing the highest solubility due to strong hydrogen bonding and electrostatic interactions with the ionic components [18]. Ethanol and dimethyl sulfoxide show moderate dissolution capacity through hydrogen bonding with functional groups [1].
Aromatic compounds interact with Basic Blue 99 through π-π stacking mechanisms involving the naphthoquinoneimine chromophore system [18]. These interactions occur through overlap of π-electron systems and create moderate-strength associations that can influence color properties and binding characteristics [12]. The π-π interactions contribute to color complexation phenomena observed in certain substrate combinations [22].
Metal ions can coordinate with Basic Blue 99 through the nitrogen atoms present in the amino and imino groups [18]. These coordination interactions form strong coordinate bonds that can significantly alter the electronic properties and color characteristics of the dye [23]. Metal complexation can either enhance or diminish the dyeing properties depending on the specific metal ion and coordination geometry [21].
Table 7: Molecular Interaction Mechanisms with Various Substrates
| Substrate Type | Primary Interaction | Binding Strength | Mechanism Description | Practical Outcome |
|---|---|---|---|---|
| Keratin proteins (hair) | Electrostatic attraction | Strong (permanent binding) | Cationic dye binds to negatively charged amino acid residues | Permanent hair coloration |
| Cellulose fibers | Hydrogen bonding | Moderate (reversible) | Hydrogen bonds form between amino/hydroxyl groups and cellulose hydroxyl groups | Temporary textile dyeing |
| Anionic surfaces | Ionic interaction | Strong (ionic) | Electrostatic attraction between cationic dye and anionic substrate | Surface adsorption |
| Polar solvents | Solvation and dissolution | Variable (solvent-dependent) | Dipole-dipole interactions and hydrogen bonding with solvent molecules | Dissolution and transport |
| Aromatic compounds | π-π stacking | Moderate (π-interactions) | Aromatic rings interact through π-electron overlap | Color complexation |
| Metal ions | Coordination complexation | Strong (coordinate bonds) | Nitrogen atoms coordinate with metal centers | Metal complex formation |
The binding mechanisms demonstrate the importance of electrostatic interactions in determining substrate affinity [15]. Studies of Basic Blue 99 interaction with negatively charged materials show that the cationic nature of the dye provides the primary driving force for binding [23]. The strength of these interactions depends on the charge density of both the dye and the substrate, with higher charge densities resulting in stronger binding [21].
Temperature effects on molecular interactions reveal that most binding mechanisms are exothermic processes [23]. Thermodynamic studies indicate negative enthalpy changes for adsorption processes, confirming the spontaneous nature of Basic Blue 99 binding to various substrates [23]. The activation energies for binding processes typically fall within ranges characteristic of physical adsorption rather than chemical bonding [23].
Basic Blue 99 represents a complex naphthoquinoneimine color with the empirical formula C19H20BrN4O2·Cl and a molecular weight of 451.75 grams per mole [1] [2]. The industrial synthesis of this compound involves sophisticated chemical reactions utilizing aromatic intermediates, specifically naphthoquinone derivatives and amine functional groups [3]. The manufacturing process centers on substitution reactions occurring on aromatic ring systems, leading to the formation of critical imine bonds that contribute to the compound's characteristic blue coloration.
The production of Basic Blue 99 commenced in 1979, with current worldwide annual production reaching approximately 3,800 kilograms [4]. The industrial synthesis pathway involves multiple distinct chemical components, with the main chromophore representing approximately 60.7 to 70 percent of the final product composition [4]. The synthesis process incorporates three primary isomers of bromo-4,8-diamino-6-(3-trimethylamino)-phenylamino-1,5-naphthochinon, where the bromine group positioning varies across the 2, 3, 6, or 7 positions of the aromatic system [4].
According to manufacturing specifications, the industrial process generates a quaternary ammonium compound mixture characterized by varying bromine atom numbers and trimethylanilinium group positioning [4]. The synthesis methodology requires precise control of reaction conditions to ensure optimal yield and product consistency. Temperature management proves critical during the synthesis, as elevated temperatures may lead to decomposition and formation of undesirable by-products that compromise color stability [3].
The purification of Basic Blue 99 employs multiple sophisticated analytical and physical separation techniques. The manufacturing process necessitates extensive purification protocols to achieve the required minimum purity of 63 percent pure Basic Blue 99 within the final color mixture [4]. Industrial specifications mandate that iron content must not exceed 100 parts per million to ensure product quality and prevent interference with the desired coloration properties [4].
Standardization procedures involve the controlled addition of specific excipients to adjust color strength and ensure batch-to-batch consistency. Manufacturers typically incorporate sodium chloride and saccharose to achieve predetermined color values before product marketing [5]. The final product composition includes approximately 25.7 percent sugar content, 11.8 percent inorganic salts (primarily zinc chloride and sodium chloride), and 1.8 percent volatile matter consisting of water and crystallization components [4].
Purification methodologies utilize chromatographic separation techniques to isolate the desired chromophore components from reaction by-products and impurities. The process involves multiple crystallization steps to enhance product purity and remove residual synthetic intermediates [3]. Quality control during purification requires monitoring of heavy metal contaminants, with specifications limiting lead content to less than 20 parts per million, antimony and nickel to less than 10 parts per million, arsenic and cadmium to less than 5 parts per million, and mercury to less than 1 part per million [5].
Comprehensive quality control protocols for Basic Blue 99 utilize multiple analytical methodologies to ensure product specifications and research application suitability. Ultraviolet spectroscopy serves as a primary identification method, with characteristic absorption peaks occurring at 270, 577, and 619 nanometers [4]. Infrared spectroscopy provides additional fingerprint identification capabilities for verifying compound identity and detecting potential impurities [4].
High-Performance Liquid Chromatography coupled with Diode Array Detection (HPLC-DAD) represents the gold standard for composition analysis and component separation [5]. This methodology enables detailed characterization of the complex mixture, revealing the presence of 23 to 40 distinct chemical components across different production batches [5]. Liquid Chromatography-Mass Spectrometry (LC-MS) analysis provides molecular identification capabilities for impurity characterization and isomer differentiation [5].
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton NMR (1H-NMR), facilitates isomer identification and structural characterization of the major components [5]. Thin Layer Chromatography (TLC) analysis using diluted strip methods offers qualitative analysis capabilities for rapid screening applications [6]. Stability testing protocols demonstrate that Basic Blue 99 maintains 99.6 percent recovery after three days of storage at 4 degrees Celsius under autosampler conditions, indicating excellent stability for research applications [5].
Recent academic research has focused on developing advanced analytical methodologies for Basic Blue 99 characterization and environmental monitoring. Liquid Chromatography-Tandem Mass Spectrometry-Selected Reaction Monitoring (LC-MS/MS-SRM) methods utilizing electrospray ionization detection have achieved remarkable sensitivity, with detection limits ranging from 0.66 to 20 nanograms per milliliter [7]. These methodologies enable quantification of Basic Blue 99 in complex environmental matrices, including beauty salon wash water effluents.
Environmental studies have revealed significant insights into Basic Blue 99 behavior during practical applications. Research demonstrates that this compound exhibits lower fixation rates on hair and scalp compared to other hair dyes, resulting in substantial release during washing procedures [7]. First-day washing following hair dye application releases approximately 866 nanograms per milliliter of Basic Blue 99 into wash water, indicating potential environmental concerns [7].
Academic investigations have employed advanced chromatographic techniques for forensic applications, developing improved HPLC systems specifically designed for basic dye analysis in forensic casework [8]. These methodologies provide enhanced separation capabilities for complex dye mixtures and enable identification of individual components within commercial formulations. Research has also focused on optimizing detection parameters for environmental monitoring, with particular emphasis on the analysis of semi-permanent hair dyes in aquatic systems.
Production optimization research has identified critical parameters affecting Basic Blue 99 synthesis efficiency and product quality. Temperature control emerges as a fundamental factor, with optimal synthesis conditions requiring precise thermal management to prevent decomposition while ensuring complete reaction conversion [3]. Incubation time optimization studies demonstrate that extended reaction periods improve yield but must be balanced against potential degradation risks.
Process engineering investigations have revealed that the synthesis pathway requires multiple purification steps to achieve commercial-grade specifications [3]. Optimization studies focus on minimizing the number of processing steps while maintaining product purity and color consistency. Crystallization improvement methodologies have been developed to enhance the physical properties of the final product, including powder flow characteristics and dissolution behavior.
Research into batch characterization has identified up to 40 chemical analogues within individual production batches, highlighting the complexity of composition control [5]. HPLC peak area analysis reveals significant batch-to-batch variability, with main component percentages ranging from 36 to 67.8 percent across different production runs [5]. This variability necessitates robust quality control protocols and standardization procedures to ensure consistent product performance.
Industrial chemistry research has investigated sugar and salt addition protocols for composition standardization, determining optimal ratios for achieving predetermined color strength values [5]. Process efficiency studies have examined the economic aspects of synthesis, focusing on raw material utilization and waste minimization strategies. Stability studies under controlled storage conditions provide guidance for optimal preservation and handling procedures, ensuring product integrity throughout the supply chain.
Corrosive